molecular formula C19H15F3N4O2 B11453302 N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide

Cat. No.: B11453302
M. Wt: 388.3 g/mol
InChI Key: SXRBKVACPRWXOX-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide is a complex organic compound featuring a unique imidazole and pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with various reagents to form the imidazole ring . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents to form corresponding oxides.

    Reduction: Reducing agents can be used to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its trifluoromethyl group and imidazole-pyridine structure contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-prop-2-enyl-4-(trifluoromethyl)imidazol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H15F3N4O2/c1-2-11-26-15(13-7-4-3-5-8-13)24-18(17(26)28,19(20,21)22)25-16(27)14-9-6-10-23-12-14/h2-10,12H,1,11H2,(H,25,27)

InChI Key

SXRBKVACPRWXOX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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